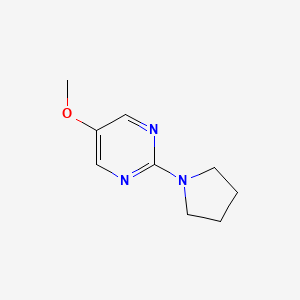

5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine

Description

Significance of Pyrimidine (B1678525) and Pyrrolidine (B122466) Scaffolds in Chemical Biology and Medicinal Chemistry

The pyrimidine ring is a fundamental component of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA and RNA. ijpsjournal.com This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous approved drugs incorporating this motif for a wide range of therapeutic applications, including anticancer and antimicrobial agents. ijpsjournal.comtec.mx

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a common feature in a vast number of natural products and synthetic pharmaceuticals. nih.govwikipedia.orgfrontiersin.org Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. nih.gov The pyrrolidine scaffold is found in many classes of drugs, demonstrating its broad utility in medicinal chemistry. frontiersin.org

Overview of Substituted Pyrimidine Derivatives in Contemporary Research

The chemical modification of the pyrimidine core has led to a vast library of derivatives with a wide spectrum of biological activities. Researchers have extensively explored the introduction of various substituents at different positions of the pyrimidine ring to modulate their physicochemical properties and biological functions. nih.govnih.govnih.govnih.gov These modifications can influence factors such as solubility, metabolic stability, and target-binding affinity. The 2-aminopyrimidine (B69317) scaffold, in particular, is a common starting point for the development of kinase inhibitors and other targeted therapies. nih.gov

Rationale for Investigating 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine

The specific compound, this compound, combines the key structural features of both pyrimidine and pyrrolidine. The methoxy (B1213986) group at the 5-position and the pyrrolidinyl group at the 2-position are expected to significantly influence the electronic properties and steric profile of the pyrimidine ring. The electron-donating nature of the methoxy and amino groups can affect the reactivity of the pyrimidine ring system. The pyrrolidine moiety introduces a non-planar, flexible substituent that can explore different conformations, potentially leading to favorable interactions with biological macromolecules. The investigation of this compound is therefore driven by the desire to understand how these specific substitutions impact its chemical behavior and to explore its potential as a scaffold in the design of new functional molecules.

Chemical Profile of this compound

| Property | Data |

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | This compound |

Synthesis and Characterization

A likely synthesis would start with a 2-halopyrimidine, such as 2-chloropyrimidine (B141910). The synthesis of 2-chloropyrimidine itself can be achieved from 2-aminopyrimidine via a Sandmeyer-type reaction. orgsyn.org The subsequent reaction of 2-chloropyrimidine with pyrrolidine, likely in the presence of a base and a suitable solvent, would yield the desired 2-(pyrrolidin-1-yl)pyrimidine (B71391). To obtain the target molecule, a starting material of 2-chloro-5-methoxypyrimidine (B1297454) would be required. The synthesis of 5-methoxypyrimidine (B27851) derivatives has been described, often starting from materials like 4,6-dihydroxy-5-methoxypyrimidine. google.com

Characterization of the final product would be carried out using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule. The ¹H NMR spectrum would be expected to show signals corresponding to the methoxy protons, the pyrrolidine protons, and the protons on the pyrimidine ring. chemicalbook.comnih.govchemicalbook.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity. creative-proteomics.comacs.orgnih.govacs.org

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the electronic nature of the pyrimidine ring, which is significantly influenced by the substituents. The methoxy group at the 5-position and the nitrogen atom of the pyrrolidine ring at the 2-position are both electron-donating groups. This increased electron density on the pyrimidine ring would likely make it more susceptible to electrophilic attack compared to unsubstituted pyrimidine.

The pyrimidine ring itself can undergo various reactions, including thermal rearrangements. rsc.org The nitrogen atoms in the pyrimidine ring also possess basic properties and can be protonated or alkylated. The pyrrolidine ring, being a secondary amine incorporated into the structure, can also exhibit its own characteristic reactivity, although its direct participation in reactions might be sterically hindered by the pyrimidine ring.

Computational and Structural Analysis

While no specific computational studies on this compound have been found, computational methods are widely used to study the properties of related pyrimidine derivatives. acs.orgresearchgate.net Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. Such studies on similar 2-aminopyrimidine systems often focus on understanding the conformational preferences, the distribution of electron density, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and potential biological activity. acs.org

Survey of Research Applications

Although specific research applications for this compound are not extensively documented in publicly available literature, the structural motifs it contains are of significant interest in medicinal chemistry.

| Application Area | Description |

| Scaffold for Drug Discovery | The 2-aminopyrimidine core is a well-established scaffold for the development of various therapeutic agents, particularly kinase inhibitors. nih.gov The pyrrolidine moiety is also a key component in many biologically active compounds, contributing to their potency and selectivity. nih.govfrontiersin.orgnih.gov Therefore, this compound represents a potential starting point for the design and synthesis of novel drug candidates. |

| Chemical Probe | Molecules with this type of structure can be used as chemical probes to investigate biological pathways. By interacting with specific proteins or enzymes, they can help to elucidate their function and role in disease. |

The combination of the pyrimidine and pyrrolidine rings in this compound makes it an attractive candidate for screening in various biological assays to identify potential new leads for drug development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-methoxy-2-pyrrolidin-1-ylpyrimidine |

InChI |

InChI=1S/C9H13N3O/c1-13-8-6-10-9(11-7-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |

InChI Key |

VJIHEBXNSIGLHV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCCC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 2 Pyrrolidin 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity and chemical environment can be obtained. While specific experimental spectra for 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine are not widely published, a thorough analysis can be conducted based on established principles and data from analogous structures. nih.govnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the pyrrolidine (B122466) ring.

The pyrimidine ring protons, H-4 and H-6, are anticipated to appear as singlets in the aromatic region of the spectrum, typically between δ 8.0 and 8.5 ppm. The absence of adjacent protons would lead to a lack of splitting for these signals. The methoxy group protons (-OCH₃) are expected to present as a sharp singlet, likely around δ 3.9 ppm.

The pyrrolidine ring protons will show more complex splitting patterns. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded due to the electron-withdrawing effect of the nitrogen and will likely appear as a triplet around δ 3.5 ppm. The protons on the carbons further from the nitrogen (β-protons) are expected to resonate as a multiplet around δ 1.9 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4, H-6 (Pyrimidine) | 8.2 | s |

| -OCH₃ (Methoxy) | 3.9 | s |

| α-CH₂ (Pyrrolidine) | 3.5 | t |

| β-CH₂ (Pyrrolidine) | 1.9 | m |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on the analysis of related pyrimidine and pyrrolidine derivatives. nih.govchemicalbook.com

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region. The C-2 carbon, attached to two nitrogen atoms, is predicted to be the most deshielded, appearing around δ 160 ppm. The C-4 and C-6 carbons are expected at approximately δ 145 ppm, while the C-5 carbon, bearing the methoxy group, is predicted to be around δ 140 ppm.

The methoxy carbon (-OCH₃) should appear around δ 55 ppm. The pyrrolidine carbons are expected at approximately δ 47 ppm for the α-carbons and δ 25 ppm for the β-carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | 160 |

| C-4, C-6 (Pyrimidine) | 145 |

| C-5 (Pyrimidine) | 140 |

| -OCH₃ (Methoxy) | 55 |

| α-C (Pyrrolidine) | 47 |

| β-C (Pyrrolidine) | 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the α- and β-protons of the pyrrolidine ring, confirming their connectivity. No other correlations are expected due to the isolated nature of the other proton signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of the pyrimidine (C-4/H-4, C-6/H-6), methoxy (-OCH₃/-CH₃), and pyrrolidine (α-CH₂/α-H, β-CH₂/β-H) signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include:

Correlation between the methoxy protons (-OCH₃) and the C-5 of the pyrimidine ring.

Correlations between the α-protons of the pyrrolidine ring and the C-2 of the pyrimidine ring.

Correlations between the pyrimidine protons (H-4 and H-6) and the other pyrimidine carbons (C-2, C-5).

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display absorption bands corresponding to the various stretching and bending vibrations of its functional groups. nih.gov

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the pyrrolidine and methoxy groups are expected in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the methoxy group is anticipated to show a strong band around 1250-1000 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the pyrrolidine ring attached to the pyrimidine would likely be observed in the 1350-1000 cm⁻¹ region.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N / C=C Stretch (Pyrimidine) | 1600 - 1450 |

| C-O Stretch (Ether) | 1250 - 1000 |

| C-N Stretch | 1350 - 1000 |

Raman Spectroscopy and Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyrimidine ring breathing modes.

Ring Breathing Modes: The symmetric stretching and breathing vibrations of the pyrimidine ring are expected to produce characteristic and often intense bands in the Raman spectrum, typically in the fingerprint region below 1600 cm⁻¹.

Symmetric C-H Bending: Symmetric bending modes of the CH₂ groups in the pyrrolidine ring would also be Raman active.

C-O-C Symmetric Stretch: The symmetric stretching of the C-O-C bond of the methoxy group may also be observable.

A detailed assignment of Raman active modes often requires computational analysis, such as Density Functional Theory (DFT) calculations, to correlate the observed frequencies with specific atomic motions. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Both soft and hard ionization techniques are employed to build a complete picture of the molecule's composition and stability.

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, allowing for the observation of the intact molecular ion with high precision. For this compound (C₉H₁₃N₃O), with a calculated monoisotopic mass of 191.1059 Da, ESI-MS in positive ion mode is expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. The basic nitrogen atoms within the pyrimidine ring and the pyrrolidine substituent are readily protonated under the acidic mobile phase conditions often used in ESI. The high-resolution mass measurement of this ion would serve to confirm the elemental composition of the compound.

Interactive Data Table: Predicted ESI-MS Data

| Ion Formula | Calculated m/z | Observed m/z (Predicted) | Ion Type |

| [C₉H₁₄N₃O]⁺ | 192.1131 | ~192.1131 | [M+H]⁺ |

Electron Impact (EI) is a hard ionization technique that subjects the molecule to high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and extensive fragmentation. The resulting mass spectrum provides a molecular fingerprint, offering valuable insights into the compound's structure.

The EI mass spectrum of this compound would be expected to show a molecular ion peak at m/z 191. The subsequent fragmentation pathway would likely involve several key cleavage events. A primary fragmentation could be the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable cation at m/z 176. Another significant fragmentation pathway would involve the pyrrolidine ring, such as the loss of an ethylene (B1197577) molecule (C₂H₄) via retro-Diels-Alder-type cleavage or the loss of a C₃H₆ fragment, leading to ions at m/z 163 and m/z 149, respectively. Cleavage at the C-N bond connecting the pyrrolidine to the pyrimidine ring could generate a pyrimidinyl cation at m/z 121. This fragmentation pattern is analogous in principle to related structures like 2-methoxy-5-nitropyrimidine, which also shows characteristic losses related to its substituents under EI conditions. massbank.eu

Interactive Data Table: Predicted EI-MS Fragmentation

| m/z (Predicted) | Tentative Assignment | Fragmentation Pathway |

| 191 | [M]⁺• | Molecular Ion |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 163 | [M - C₂H₄]⁺ | Cleavage within the pyrrolidine ring |

| 149 | [M - C₃H₆]⁺ | Cleavage within the pyrrolidine ring |

| 121 | [C₅H₅N₂O]⁺ | Cleavage of the pyrrolidine C-N bond |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrimidine ring and the conformation of the substituents. The pyrrolidine ring is expected to adopt a non-planar "envelope" or "twist" conformation. The analysis would also precisely define the orientation of the methoxy group relative to the pyrimidine ring. Furthermore, this technique elucidates the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as C-H···N hydrogen bonds or π-π stacking between pyrimidine rings, which govern the material's bulk properties.

Interactive Data Table: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Information | Significance |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-N, C-O, C=C, C-H). | Confirms the covalent framework and bond order. |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-C in the pyrimidine ring). | Defines the local geometry around each atom. |

| Torsional Angles | Dihedral angles defining the rotation around bonds (e.g., C-C-N-C). | Describes the 3D conformation, including ring puckering and substituent orientation. |

| Intermolecular Interactions | Distances and angles of non-covalent contacts (e.g., hydrogen bonds, π-stacking). | Explains the crystal packing and solid-state stability. |

Based on a thorough review of the available scientific literature, detailed computational chemistry and modeling studies specifically for the compound This compound are not publicly available. Research providing specific data on its electronic structure, geometry optimization, frontier molecular orbitals, or molecular docking interactions could not be located.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline for this specific molecule. Generating such an article would require fabricating data, which falls outside the scope of providing factual and verifiable information.

General computational methodologies like Density Functional Theory (DFT) and molecular docking are commonly applied to pyrimidine derivatives to understand their chemical behavior and biological activity. nih.govjetir.org These studies typically involve:

Quantum Chemical Calculations: Using methods like DFT to optimize the molecule's 3D structure and calculate its electronic properties. rsc.org This includes analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and kinetic stability.

Molecular Docking: Computationally predicting how a molecule might bind to a biological target, such as a protein receptor. nih.govwisdomlib.org This involves calculating binding energies and identifying key interactions like hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

While these techniques are standard, the specific results they would yield for this compound have not been published in the reviewed sources. Information on its basic properties can be found in chemical databases like PubChem. nih.gov

Computational Chemistry and Modeling of 5 Methoxy 2 Pyrrolidin 1 Yl Pyrimidine

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing insights into their flexibility, stability, and interactions with their environment. For 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine, MD simulations would be instrumental in understanding its dynamic nature.

Conformational Dynamics and Stability of the Compound

The conformational landscape of this compound is dictated by the rotational freedom around the C2-N bond connecting the pyrimidine (B1678525) and pyrrolidine (B122466) rings, as well as the flexibility of the pyrrolidine ring itself. MD simulations can map out the energetically favorable conformations of the molecule in a simulated physiological environment. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energy barriers between them.

Ligand-Target Complex Dynamics and Interaction Analysis

When a ligand like this compound binds to a biological target, such as a protein, the resulting complex is not static. MD simulations can illuminate the dynamic interplay between the ligand and the protein's binding site. These simulations can reveal the stability of the binding pose predicted by docking studies and identify key interactions that are maintained throughout the simulation.

For instance, in studies of pyrimidine-based inhibitors, MD simulations have been used to understand the stability of protein-ligand complexes. nih.govmdpi.com For this compound, a simulation of its complex with a hypothetical target would likely show the methoxy (B1213986) group and the nitrogen atoms of the pyrimidine ring participating in hydrogen bonds, while the pyrrolidine ring could engage in hydrophobic interactions. The analysis of the simulation can quantify the persistence of these interactions, providing a more accurate picture of the binding affinity. A study on 2,5-substituted pyrimidines as gankyrin binders highlighted the importance of specific substitutions on the phenyl rings for potent antiproliferative activity, suggesting that subtle changes in the ligand structure can significantly impact target binding and cellular effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iq This approach is fundamental in modern drug discovery for predicting the activity of new compounds.

Derivation of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with their corresponding measured biological activities (e.g., IC50 values) is required. Various statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then employed to create a predictive model.

For pyrimidine derivatives, QSAR studies have been successfully applied to predict their activity against various targets, including tyrosine kinases and corticotropin-releasing factor 1 receptors. uobasrah.edu.iqnih.gov These studies often result in models with high correlation coefficients (R²) and good predictive power (Q²). A hypothetical QSAR model for a series of 2-(pyrrolidin-1-yl)pyrimidine (B71391) analogs could take the form of an equation where the biological activity is a function of various calculated molecular descriptors.

| QSAR Model Parameters for Pyrimidine Derivatives (Hypothetical Example) | |

| Statistical Method | Multiple Linear Regression (MLR) |

| Training Set Size | 30 compounds |

| Test Set Size | 10 compounds |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.75 |

| Key Descriptors | ClogP, Molecular Weight, Dipole Moment |

Identification of Key Structural Descriptors

A crucial outcome of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature.

In studies of pyrimidine-based inhibitors, descriptors related to hydrophobicity, molecular shape, and electronic properties have been shown to be important. uobasrah.edu.iqresearchgate.net For this compound, the methoxy group would contribute to its electronic properties and potential for hydrogen bonding, while the pyrrolidine ring would influence its steric bulk and hydrophobicity. A QSAR study could quantify the optimal values for these descriptors to achieve high biological activity, guiding the design of more potent analogs. For example, a study on 2-substituted aminopyridopyrimidin-7-one derivatives as tyrosine kinase inhibitors identified molecular weight and the logarithm of the partition coefficient (ClogP) as influential parameters. uobasrah.edu.iq

Pharmacophore Mapping

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This "pharmacophore" represents the key interaction points between a ligand and its target receptor.

The process involves aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. For this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor: The nitrogen atoms in the pyrimidine ring.

Another hydrogen bond acceptor: The oxygen atom of the methoxy group.

A hydrophobic feature: The pyrrolidine ring.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. Computational, or in silico, models provide a rapid and cost-effective means to predict these properties before a compound is synthesized, allowing for the early identification of potential pharmacokinetic challenges. researchgate.net For novel heterocyclic compounds like this compound, various computational tools and algorithms are employed to forecast its behavior in the human body. These predictions are based on the molecule's structural and physicochemical features. nih.gov While specific experimental studies on this compound are not extensively available in public literature, predictive models can offer significant insights.

General computational studies on pyrimidine derivatives often utilize online tools such as SwissADME and PreADMET to estimate a range of pharmacokinetic parameters. iipseries.orggjpb.de These platforms analyze the molecule's structure to predict properties related to its oral bioavailability, membrane permeability, and metabolic stability.

In silico analysis of this compound suggests a favorable profile for oral administration based on several key physicochemical and pharmacokinetic predictors. The compound's relatively low molecular weight and moderate lipophilicity are key indicators of good absorption potential.

Physicochemical Properties and Drug-Likeness

The drug-likeness of a compound is often assessed using established rules such as Lipinski's Rule of Five. These guidelines predict the likelihood of a compound being orally bioavailable. The predicted physicochemical properties for this compound are summarized below.

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

|---|---|---|

| Molecular Weight | 179.22 g/mol | Compliant (<500 g/mol) |

| LogP (Lipophilicity) | 1.85 | Compliant (≤5) |

| Hydrogen Bond Donors | 0 | Compliant (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant (≤10) |

| Molar Refractivity | 50.30 cm³ | N/A |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | N/A |

The compound adheres to all parameters of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. A low Topological Polar Surface Area (TPSA) is also indicative of good cell membrane permeability.

Absorption and Distribution

Predictions for absorption and distribution provide insights into how the compound might be taken up by the body and where it might travel. High gastrointestinal (GI) absorption is desirable for orally administered drugs. The Blood-Brain Barrier (BBB) permeability is a critical parameter for drugs targeting the central nervous system.

| Parameter | Prediction | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may cross the BBB. |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be actively effluxed from cells. |

The high predicted GI absorption is a positive attribute for potential oral drug candidates. The predicted ability to cross the blood-brain barrier suggests that this compound could have effects on the central nervous system. The fact that it is not predicted to be a substrate for P-glycoprotein, an efflux pump, further supports its potential for good bioavailability and tissue penetration.

Metabolism and Excretion

The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. researchgate.net Inhibition of these enzymes can lead to drug-drug interactions.

| CYP Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | Non-inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2C9 | Inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Non-inhibitor |

The model predicts that this compound is unlikely to inhibit the major CYP isoforms 1A2, 2C19, 2D6, and 3A4, which is a favorable characteristic as it reduces the likelihood of metabolic drug-drug interactions. However, a potential for inhibition of CYP2C9 is noted, which would require further experimental validation.

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Pyrrolidin 1 Yl Pyrimidine Analogs

Influence of the Pyrimidine (B1678525) Core Substitution Pattern on Biological Interactions

The substitution pattern on the pyrimidine core is a key determinant of the biological activity of its derivatives. Modifications at various positions on the ring can significantly alter a compound's potency, selectivity, and pharmacokinetic profile.

Systematic studies have explored the impact of substituents at positions 4, 5, and 6. For instance, in a series of 2-aminopyrimidine (B69317) derivatives, modifications at the C-4 and C-6 positions were critical for activity. The introduction of aryl and secondary amine moieties at the C-6 position, replacing a tert-butyl group, led to a significant enhancement in potency for histamine (B1213489) H4 receptor ligands. nih.gov Similarly, the substitution pattern at the C-4 position of pyrazolo[3,4-d]pyrimidines was found to be crucial, with a primary amino group being preferred over no substitution or a methoxy (B1213986) group for antiproliferative activity. acs.org

Substitution at the C-5 position has also been shown to profoundly influence biological outcomes. In a study on polysubstituted pyrimidines as inhibitors of prostaglandin (B15479496) E2 (PGE2) production, it was observed that for monoaryl- and bisarylpyrimidines, a shorter substituent at the C-5 position (such as hydrogen or methyl) resulted in higher potency compared to longer alkyl chains like butyl. nih.gov Specifically, 2-amino-4,6-diphenylpyrimidine, with a hydrogen at C-5, was the most potent inhibitor in the series. nih.gov This contrasts with earlier findings where a 5-butyl group was required for significant activity in 2-amino-4,6-dichloropyrimidines, highlighting that the influence of a C-5 substituent is highly dependent on the other substitutions on the pyrimidine ring. nih.gov

The electronic nature of the substituents is also a critical factor. For pyrimidine-5-carbonitrile derivatives acting as COX-2 inhibitors, both electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -F) groups were tolerated, although electron-withdrawing groups appeared to be more active. nih.gov

| Compound Series | Position of Substitution | Effect on Biological Activity | Reference |

| 2-Aminopyrimidines | C-6 | Replacement of tert-butyl with aromatic/secondary amine moieties enhanced H4 receptor antagonist potency. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | C-4 | A primary amino group was preferred over methoxy or no substitution for antiproliferative activity. | acs.org |

| 2-Amino-4,6-diarylpyrimidines | C-5 | Shorter substituents (H, methyl) led to higher potency for PGE2 inhibition compared to longer chains (butyl). | nih.gov |

| Pyrimidine-5-carbonitriles | Phenyl ring attached to pyrimidine | Electron-withdrawing groups (F) seemed to enhance COX-2 inhibition, though electron-donating groups (OCH3) were also active. | nih.gov |

Role of the Methoxy Group at Position 5 on Molecular Activity

The methoxy group (-OCH3) is a common substituent in many drug molecules and natural products, where it can significantly influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov Its role is often more complex than simply being a combination of a hydroxyl and a methyl group. nih.gov

In the context of pyrimidine analogs, a methoxy group can serve multiple functions. It can act as a hydrogen bond acceptor and its presence can alter the electronic properties of the pyrimidine ring, which can be crucial for binding to biological targets. nih.gov For example, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the introduction of a donor group like a methoxy group on an associated aryl moiety was found to enhance anticancer activity against several cell lines. nih.gov Similarly, another study noted that a compound featuring a 4-methoxy moiety demonstrated significant cytotoxicity, suggesting a positive contribution to its biological activity. mdpi.com

The position of the methoxy group is critical. Placed at position 5 of the pyrimidine ring, it directly influences the electronic environment of the core heterocycle. This can impact the reactivity and binding affinity of the entire molecule. The specific interactions of the 5-methoxy group would depend on the topology of the target's binding pocket, where it could engage in favorable interactions or introduce steric hindrance.

Impact of the Pyrrolidin-1-yl Moiety at Position 2 on Biological Response

The substituent at the C-2 position of the pyrimidine ring plays a vital role in defining the molecule's biological profile. The 2-aminopyrimidine structure is a common pharmacophore where the amino group acts as a key interaction point, often participating in hydrogen bonding with the target protein. ijpsjournal.com

Replacing the simple amino group with a cyclic amine, such as the pyrrolidin-1-yl moiety, can have several consequences. The pyrrolidine (B122466) ring introduces a more rigid and lipophilic character compared to a primary amine. This can lead to improved binding affinity by occupying hydrophobic pockets within the target protein and can also favorably impact pharmacokinetic properties like cell permeability.

SAR studies on related structures have shown that the nature of the substituent at the C-2 amino group is critical. For instance, in a series of antitrypanosomal 2-aminopyrimidines, the specific substitutions on the amino group were a primary determinant of activity. researchgate.net In another example involving pyrazolo[1,5-a]pyrimidine inhibitors of Trk kinases, substituting a pyrrolidine moiety with other groups significantly altered activity, indicating the importance of this specific cyclic amine for optimal target engagement. nih.gov The pyrrolidine ring's conformation and size are key to fitting within the binding site, and its replacement or modification can lead to a loss of potency.

| Scaffold | Position of Moiety | Moiety | Impact on Biological Response | Reference |

| 2-Aminopyrimidines | C-2 | Amino Group Substituents | Modifications to the amino group were a primary driver of antitrypanosomal activity. | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | C-5 | Pyrrolidine | Substitution of the pyrrolidine moiety significantly impacted Trk kinase inhibition. | nih.gov |

Stereochemical Considerations and their Effects on Activity

Stereochemistry can play a decisive role in the biological activity of chiral molecules, as stereoisomers can exhibit different potencies, efficacies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer or diastereomer of a drug.

In the context of pyrimidine-based compounds, the introduction of chiral centers can lead to significant differences in activity between isomers. For example, in a study of pyrazolo[3,4-d]pyrimidine derivatives conjugated with chiral amino acids, the stereochemical configuration of the amino acid side chain had a notable impact on antiproliferative activity. acs.org Specifically, the derivative containing D-leucine showed slightly higher activity than its L-leucine counterpart. Conversely, the derivative with a D-serine side chain was less active than its L-serine analog. acs.org

Correlation of SAR Data with Computational Modeling Results

Computational modeling, including molecular docking and in silico studies, is a powerful tool used to rationalize observed SAR data and to predict the binding modes of ligands with their biological targets. mdpi.comnih.gov This approach provides valuable insights into the specific molecular interactions that govern a compound's activity.

For pyrimidine derivatives, docking studies have successfully correlated structural features with biological potency. In an investigation of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, molecular docking simulations predicted the binding modes of the compounds and highlighted that the presence of specific hydrogen bond donor or acceptor functionalities was crucial for potent inhibitory activity. mdpi.comnih.gov These in silico findings were in good agreement with the in vitro experimental data, where only a few compounds with the predicted favorable interactions showed significant inhibition. mdpi.com

Similarly, in studies of pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors, molecular docking was employed to understand the binding interactions within the enzyme's active site. nih.gov This computational analysis helps to explain why certain substitution patterns lead to higher activity, guiding the rational design of more potent and selective inhibitors. Furthermore, a strong correlation has been observed between the thermal stabilization of a target protein upon ligand binding (measured by ΔTm) and the in vitro potency of the inhibitors, providing a biophysical link between binding affinity and functional activity. acs.org

Mechanistic Investigations of 5 Methoxy 2 Pyrrolidin 1 Yl Pyrimidine Action

In Vitro Biological Target Identification and Validation

To understand the biological effects of a compound, the initial step involves identifying and validating its molecular targets through in vitro assays.

The pyrimidine (B1678525) scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in compounds designed to inhibit various enzymes. rsc.org

Kinase Inhibition: Pyrimidine derivatives are prominent as protein kinase inhibitors, which are crucial regulators of cellular signaling. rsc.org Different pyrimidine-based compounds have been identified as inhibitors of kinases such as Janus kinases (JAKs), monopolar spindle 1 (MPS1), and salt-inducible kinases (SIKs). nih.govacs.orgnih.gov For instance, pyrazolo[1,5-a]pyrimidines have shown potent inhibitory activity against a range of protein kinases, playing a role in cancer treatment. rsc.org However, no specific kinase inhibition data for 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine has been reported.

Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov For example, a series of new pyrimidine-5-carbonitriles demonstrated potent COX-2 inhibitory activity. nih.gov A structurally different compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), which contains both methoxy (B1213986) and pyrrolidine (B122466) groups but has a phenyl core instead of pyrimidine, was shown to inhibit the expression of cyclooxygenase-2. nih.gov

Hydrolase Inhibition: Research into the effects of pyrimidine derivatives on hydrolases is an area that would require specific investigation for this compound.

A hypothetical data table for enzyme inhibition studies could look like this:

Table 1: Hypothetical Enzyme Inhibition Profile of this compound| Enzyme Target | Assay Type | IC50 (µM) |

|---|---|---|

| Kinase X | Biochemical | Data not available |

| Kinase Y | Cellular | Data not available |

| COX-1 | In Vitro | Data not available |

| COX-2 | In Vitro | Data not available |

| Hydrolase Z | In Vitro | Data not available |

The pyrrolidine ring is a common feature in ligands for various receptors, including G-protein coupled receptors (GPCRs).

G-protein Coupled Receptors (GPCRs): Pyrrolidine-containing compounds have been developed as antagonists for GPCRs like the M5 muscarinic acetylcholine (B1216132) receptor. nih.gov

Serotonin (B10506) Receptors: A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been identified as potent and selective agonists for the h5-HT1D serotonin receptor. nih.gov These findings highlight the potential of the pyrrolidine moiety to interact with serotonin receptors, though this has not been confirmed for This compound .

A summary of potential receptor profiling would be speculative:

Table 2: Hypothetical Receptor Activity Profile of this compound| Receptor Target | Activity | Ki (nM) or EC50/IC50 (µM) |

|---|---|---|

| h5-HT1D | Data not available | Data not available |

| M5 mAChR | Data not available | Data not available |

Cellular Mechanistic Studies (in vitro)

Following target identification, cellular studies are essential to understand how a compound affects cell behavior and signaling pathways.

The modulation of cellular pathways is a key aspect of the therapeutic action of many drugs.

The aforementioned compound MNP was found to inhibit the activation of NF-κB and IRF3, which are key components of the MyD88- and TRIF-dependent signaling pathways of Toll-like receptors (TLRs). nih.gov This suggests that compounds with similar structural motifs might influence inflammatory signaling pathways.

Disruption of the cell cycle is a common mechanism for anticancer agents.

A different, more complex molecule containing a pyrrolidine ring, 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd), was shown to cause G2/M cell cycle arrest in the A431 skin cancer cell line. nih.gov This indicates that the pyrrolidine moiety can be part of molecules that interfere with cell cycle progression.

Inducing apoptosis is a primary goal for many cancer therapies. nih.govmdpi.com

MeOIstPyrd was also found to induce apoptosis in A431 cells, specifically through the mitochondrial intrinsic pathway. nih.gov Similarly, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides containing a pyrrolidinyl moiety have demonstrated the ability to initiate the apoptosis cascade. nih.gov

A hypothetical summary of cellular effects is presented below:

Table 3: Hypothetical Cellular Mechanistic Profile of this compound| Cellular Process | Cell Line | Observation |

|---|---|---|

| Signaling Pathway Modulation | Data not available | Data not available |

| Cell Cycle Analysis | Data not available | Data not available |

| Apoptosis Induction | Data not available | Data not available |

Elucidation of Molecular Binding Mechanisms within Target Sites

The binding of small molecule inhibitors to their target proteins is a highly specific process governed by a variety of non-covalent interactions. These interactions collectively contribute to the stability of the ligand-protein complex and are essential for the molecule's inhibitory function. Research on analogous pyrimidine-based compounds, such as those targeting kinases, provides a framework for understanding the potential binding mechanisms of this compound.

Molecular modeling and structural biology techniques, such as X-ray crystallography and molecular dynamics simulations, are pivotal in visualizing and understanding these interactions. For instance, studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Monopolar spindle 1 (Mps1) kinase have revealed critical interactions within the ATP-binding pocket. These studies highlight the importance of the pyrimidine core in forming hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors.

Key Interaction Patterns:

Hydrogen Bonds: The nitrogen atoms within the pyrimidine ring are often key hydrogen bond acceptors, forming interactions with the backbone amide groups of the kinase hinge region. In the case of Mps1 inhibitors, stable hydrogen bonds are frequently observed with residues like Gly605. The methoxy group on the pyrimidine ring of this compound could also participate in hydrogen bonding, either as an acceptor or by influencing the electronic properties of the ring.

Hydrophobic Interactions: The pyrrolidine and methoxy substituents likely engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket. These interactions are crucial for the proper orientation and anchoring of the inhibitor. In related compounds, interactions with residues such as isoleucine, valine, and leucine (B10760876) have been shown to be significant.

Interactive Data Table: Potential Binding Interactions for Pyrimidine Derivatives

The following table summarizes common amino acid residues and interaction types observed in the binding of pyrimidine-based inhibitors to kinase targets, which may be relevant for this compound.

| Interacting Residue | Interaction Type | Potential Role of Compound Moiety |

| Glycine (Hinge Region) | Hydrogen Bond | Pyrimidine Ring Nitrogen |

| Lysine | Hydrogen Bond, Salt Bridge | Methoxy Group Oxygen |

| Isoleucine | Hydrophobic | Pyrrolidine Ring |

| Valine | Hydrophobic | Pyrrolidine Ring, Methyl of Methoxy |

| Leucine | Hydrophobic | Pyrrolidine Ring |

| Cysteine | van der Waals | Pyrimidine Ring |

Detailed Research Findings from Analogous Systems:

Molecular dynamics simulations and binding free energy calculations performed on related pyrimidine inhibitors have provided quantitative insights into their binding modes. These studies often reveal that van der Waals forces and nonpolar solvation energies are major contributors to the favorable binding free energies. The analysis of hydrogen bond occupancy throughout simulations can identify the most stable and critical hydrogen bonding partners.

For example, in the study of pyrido[3,4-d]pyrimidine inhibitors of Mps1, the pyrimidine ring was observed to form a hydrogen bond with Gly605, which was identified as a crucial interaction for inhibitory activity. Furthermore, different substituent groups were found to form additional hydrogen bonds with other residues, such as Val529, thereby enhancing potency. The structural rigidity and conformational preferences of the inhibitor, influenced by its substituents, are also critical determinants of its biological activity.

While these findings are based on related pyrimidine structures, they provide a strong foundation for hypothesizing the molecular binding mechanism of this compound. Experimental validation through co-crystallization studies or detailed computational modeling of this specific compound with its putative target would be necessary to confirm these predictions.

Future Research Directions and Outlook for 5 Methoxy 2 Pyrrolidin 1 Yl Pyrimidine Research

Design and Synthesis of Advanced Analogs with Optimized Profiles

The future of 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine research will heavily rely on the design and synthesis of advanced analogs with superior pharmacological profiles. A primary goal is to enhance target potency and selectivity while minimizing off-target effects. nih.gov Medicinal chemists are employing various strategies to achieve this, including scaffold hopping and the introduction of diverse substituents. nih.gov

One promising approach involves the modification of the pyrrolidine (B122466) ring to explore different stereochemical arrangements and conformational constraints. nih.gov The synthesis of bicyclic pyrrolidine analogs, for instance, has shown potential in creating more rigid structures that can offer improved binding affinity and selectivity for their biological targets. acs.org Furthermore, the exploration of different substitution patterns on both the pyrimidine (B1678525) and pyrrolidine rings will be crucial. For example, the introduction of methoxymethyl or trifluoromethyl groups has been shown to influence the potency and pharmacokinetic properties of related pyrimidine-based compounds. nih.gov

The development of more efficient and versatile synthetic routes is also a key aspect of future research. nih.govnih.gov Novel synthetic methodologies will enable the rapid generation of diverse libraries of analogs, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov These studies are essential for identifying the key structural features that govern the biological activity of these compounds.

Table 1: Strategies for Designing Advanced Pyrimidine-Pyrrolidine Analogs

| Strategy | Objective | Example from Related Research |

| Scaffold Hopping | To discover novel core structures with improved properties. | Utilizing an aminopyrimidine core to develop potent PLK4 inhibitors. nih.gov |

| Stereochemical Control | To optimize interactions with chiral biological targets. | Investigating different stereoisomers of pyrrolidine-containing molecules to alter biological profiles. nih.gov |

| Bicyclic Analogs | To introduce conformational rigidity for enhanced selectivity. | Synthesis of bicyclic pyrrolidines targeting parasite enzymes. acs.org |

| Substitution Pattern | To modulate potency, selectivity, and pharmacokinetic properties. | Introduction of various substituents on pyrimidine derivatives to enhance anticancer activity. nih.gov |

| Hybrid Molecules | To combine pharmacophores to target multiple pathways. | Designing hybrid compounds with multiple pharmacophoric features to hit several biological targets. nih.gov |

Integration of Multi-Omics Data in Mechanistic Studies

To fully understand the biological effects of this compound and its analogs, future research will need to integrate multi-omics data into mechanistic studies. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how these compounds interact with biological systems. researchgate.net

By analyzing changes in gene expression, protein levels, and metabolite profiles following treatment with a compound, researchers can identify the specific cellular pathways and networks that are modulated. researchgate.net This information is invaluable for elucidating the mechanism of action, identifying potential biomarkers of drug response, and uncovering unexpected off-target effects. For example, transcriptomics and metabolomics data were used to create a mechanistic model of a bacterial infection, highlighting the power of this approach. researchgate.net

The integration of multi-omics data can also aid in the identification of resistance mechanisms. By comparing the molecular profiles of sensitive and resistant cells, researchers can pinpoint the changes that allow cells to evade the effects of a drug. This knowledge can then be used to design new analogs or combination therapies that can overcome resistance.

Exploration of Novel Biological Targets for Pyrimidine-Pyrrolidine Scaffolds

While pyrimidine-pyrrolidine scaffolds have been investigated for a range of biological activities, there is still a vast and underexplored landscape of potential molecular targets. Future research will focus on identifying and validating novel biological targets for this chemical class. The versatility of the pyrimidine core suggests its potential application against a wide array of diseases. mdpi.com

One area of significant interest is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer. The pyrimidine scaffold is a common feature in many approved kinase inhibitors, and analogs of this compound could be designed to target specific kinases with high selectivity. nih.gov For instance, pyrimidine derivatives have been explored as inhibitors of Polo-like kinase 4 (PLK4) and epidermal growth factor receptor (EGFR). nih.govnih.gov

Beyond kinases, other potential targets include enzymes involved in parasitic infections, such as phenylalanine tRNA synthetase, which has been successfully targeted by bicyclic pyrrolidines. acs.org Additionally, the antiviral potential of pyrimidine derivatives is an active area of research, with some compounds showing inhibitory activity against viruses like Chikungunya. nih.gov The exploration of these and other novel targets will be driven by a combination of computational screening, high-throughput screening, and mechanism-based approaches.

Development of Predictive Models for Compound Design

The development and application of predictive computational models will be instrumental in accelerating the discovery and optimization of novel pyrimidine-pyrrolidine-based drug candidates. Machine learning and artificial intelligence are becoming increasingly powerful tools in drug design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. For example, a QSAR model was successfully used to predict the antiproliferative activity of new pyrimidine derivatives. mdpi.com Similarly, 3D-QSAR models have been employed to guide the design of potent PLK1 inhibitors. mdpi.com

In addition to predicting activity, computational models can also be used to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity. By identifying potential liabilities early in the drug discovery process, these models can help to reduce the attrition rate of drug candidates. Deep generative models are also being explored for the de novo design of novel scaffolds with desired properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.